molecular formula C11H8FIN2O B7988339 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B7988339
M. Wt: 330.10 g/mol
InChI Key: OFYSVUWJIRLISM-UHFFFAOYSA-N
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Description

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is an organic compound with the molecular formula C11H8FIN2O.

Preparation Methods

The synthesis of 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-D][1,4]oxazepine core, followed by the introduction of the fluoro and iodo substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be compared with other similar compounds, such as:

    9-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: Similar structure but with a bromo substituent instead of a fluoro group.

    9-Fluoro-2-chloro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: Similar structure but with a chloro substituent instead of an iodo group.

The uniqueness of this compound lies in its specific combination of fluoro and iodo substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSVUWJIRLISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (1.24 g, 2.74 mmol) was dissolved in tetrahydrofuran (25 mL, 310 mmol) and cooled to −78° C. in a dry ice/acetone bath. Added 3.0 Methylmagnesium bromide in ether (1.37 mL and allowed the reaction to warm up to −40° C. and stir for 4 hours. Complete by LCMS. Diluted with 100 mL of saturated ammonium chloride and extracted with ethyl acetate. Dried over magnesium sulfate, concentrated in vacuo and purified by flash chromatography on the ISCO 0-40% ethyl acetate in hexanes to give 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (0.794 g, 88% yield)
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9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
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